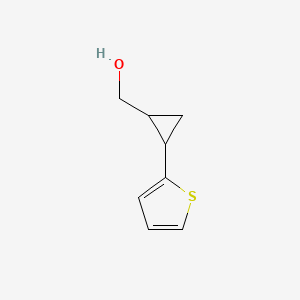

(2-(Thiophen-2-yl)cyclopropyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

(2-thiophen-2-ylcyclopropyl)methanol |

InChI |

InChI=1S/C8H10OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2 |

InChI Key |

NPQDVSAYSKRJPN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CC=CS2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiophen 2 Yl Cyclopropyl Methanol

Conventional Synthetic Routes

Conventional approaches to (2-(Thiophen-2-yl)cyclopropyl)methanol typically involve standard, well-established organic transformations. These methods often start from precursors that already contain the thiophene (B33073) and cyclopropane (B1198618) rings, focusing on the introduction or modification of the methanol (B129727) functional group.

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds and synthesizing alcohols. This methodology can be applied to the synthesis of this compound in two primary ways:

Reaction of a Cyclopropyl (B3062369) Grignard Reagent with an Aldehyde: This approach involves the preparation of a Grignard reagent from a suitable halide, such as 2-(2-bromocyclopropyl)thiophene. The subsequent reaction of this organomagnesium compound with formaldehyde (B43269) (H₂C=O) would yield the target primary alcohol, this compound, after an acidic workup.

Reaction of an Organometallic Reagent with a Cyclopropanecarbaldehyde: Alternatively, one can start with 2-(thiophen-2-yl)cyclopropanecarbaldehyde. The addition of a simple Grignard reagent like methylmagnesium bromide is not the target reaction, but this aldehyde is a key intermediate.

Aromatic Grignard reagents, including those derived from heterocycles like thiophene, are well-established reactants. For instance, 2-thienylmagnesium bromide readily participates in conjugate addition reactions, demonstrating the feasibility of forming and using thiophene-based organometallics. mdpi.com The synthesis of the target alcohol would follow the general mechanism of nucleophilic addition to a carbonyl group.

Table 1: Representative Grignard Reaction for Alcohol Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product Type |

| 2-(Thiophen-2-yl)cyclopropylmagnesium halide | Formaldehyde | Diethyl Ether | Primary Alcohol |

| 2-Thienylmagnesium bromide | Epoxide | THF | Secondary Alcohol |

This strategy is centered on the precursor molecule, 2-(thiophen-2-yl)cyclopropanecarbaldehyde. The carbonyl carbon of this aldehyde is electrophilic and susceptible to attack by a variety of nucleophiles. nih.gov While Grignard reagents are a primary example, other nucleophiles such as organolithium reagents or hydride reagents could be employed.

The fundamental mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. nih.gov Subsequent protonation of this intermediate during an aqueous or acidic workup yields the final alcohol product. The reactivity of aldehydes in nucleophilic additions is generally high due to less steric hindrance compared to ketones.

One of the most direct and common methods for synthesizing this compound is through the reduction of its corresponding ketone precursor, cyclopropyl 2-thienyl ketone. This ketone is commercially available and can be synthesized through various routes, including Friedel-Crafts acylation or the cyclopropanation of a thienyl chalcone. nih.govnih.gov

The reduction of this ketone to a secondary alcohol is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com The reaction is commonly performed in protic solvents like methanol or ethanol (B145695) at room temperature. commonorganicchemistry.comsciforum.net Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used but requires anhydrous conditions and is less selective. libretexts.org

The general procedure involves dissolving the cyclopropyl 2-thienyl ketone in a suitable solvent and adding the reducing agent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). After completion, a workup procedure is performed to quench excess reagent and isolate the alcohol product. sciforum.net

Table 2: Typical Conditions for Ketone Reduction

| Ketone Precursor | Reducing Agent | Solvent(s) | Typical Yield |

| Cyclopropyl 2-thienyl ketone | NaBH₄ | Methanol, Ethanol | High (>90%) |

| Aromatic Ketones | LiAlH₄ | THF, Diethyl Ether | High (>90%) |

Advanced and Stereoselective Synthesis

Advanced synthetic methods aim to control the stereochemistry of the final product, which is crucial for applications in medicinal chemistry and materials science. For this compound, which has two stereocenters, achieving high stereoselectivity is a significant synthetic challenge.

The enantioselective synthesis of chiral this compound can be effectively achieved through the asymmetric reduction of the prochiral precursor, cyclopropyl 2-thienyl ketone. This approach is a cornerstone of modern asymmetric synthesis. wikipedia.org

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful methods for this transformation. nih.gov These reactions utilize a transition metal catalyst (commonly ruthenium or iridium) complexed with a chiral ligand. nih.govsigmaaldrich.com In the presence of a hydrogen source, such as hydrogen gas (H₂) or isopropanol, the catalyst facilitates the enantioselective addition of hydride to the carbonyl group, producing the alcohol with a high degree of enantiomeric excess (ee). wikipedia.orgsigmaaldrich.com The choice of chiral ligand is critical for achieving high selectivity.

Dynamic kinetic resolution (DKR) can be applied to substrates with a labile stereocenter adjacent to the ketone, allowing for the theoretical conversion of the entire starting material into a single diastereomer with high enantiopurity. thieme-connect.com

Instead of forming the alcohol from a pre-formed cyclopropane, advanced methods can construct the chiral cyclopropane ring itself. Catalytic asymmetric cyclopropanation is a key strategy for this purpose.

One prominent method is the rhodium-catalyzed reaction of a diazo compound with an alkene. Specifically, the reaction of 2-vinylthiophene (B167685) with a suitable diazoacetate (e.g., ethyl diazoacetate) in the presence of a chiral rhodium(II) catalyst, such as Rh₂(S-DOSP)₄, can produce the corresponding cyclopropane carboxylate with high diastereoselectivity and enantioselectivity. emory.edu This cyclopropane ester can then be reduced to the target alcohol, this compound, preserving the stereochemistry. This method has proven effective for a range of heteroaryldiazoacetates, including those containing thiophene. emory.edu

Another powerful technique is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound. nrochemistry.comorganic-chemistry.orgalfa-chemistry.com To synthesize the ketone precursor, a chalcone-like molecule, (E)-1-(thiophen-2-yl)prop-2-en-1-one, can be reacted with dimethyloxosulfonium methylide. This reagent selectively performs a 1,4-conjugate addition followed by ring closure to yield the cyclopropyl ketone. nih.govorganic-chemistry.org The use of chiral sulfur ylides can render this process asymmetric. lookchem.comrsc.org

Table 3: Comparison of Asymmetric Cyclopropanation Methods

| Method | Precursors | Catalyst/Reagent | Key Features |

| Rhodium Catalysis | 2-Vinylthiophene, Diazoacetate | Chiral Rh(II) complexes (e.g., Rh₂(S-DOSP)₄) | High enantioselectivity, good functional group tolerance. emory.edu |

| Cobalt Catalysis | Alkene, gem-dichloroalkane | Chiral Co(II) complexes | Uses stable carbene precursors. dicp.ac.cnorganic-chemistry.org |

| Corey-Chaykovsky Reaction | α,β-Unsaturated Thienyl Ketone | Chiral Sulfur Ylide | Forms cyclopropane from enones. lookchem.comresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Thiophene Moiety Installation

The installation of the thiophene moiety onto the cyclopropane ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation due to their efficiency and functional group tolerance under mild conditions. nih.gov Among these, the Suzuki-Miyaura cross-coupling reaction has proven to be particularly effective. nih.gov

This reaction typically involves the coupling of a thiophene-based organoborane reagent with a cyclopropyl halide or triflate, or more commonly, the coupling of a bromothiophene with cyclopropylboronic acid. nih.govnih.gov Palladium catalysts are overwhelmingly the catalysts of choice for this transformation. nih.gov A highly efficient catalytic system employs Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine (B1218219) ligand such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). nih.gov

The general mechanism for the palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the bromothiophene, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation : The organoboron compound (cyclopropylboronic acid) exchanges its cyclopropyl group with the bromide on the palladium center, a step that is typically facilitated by a base like potassium phosphate (B84403) (K₃PO₄).

Reductive Elimination : The two organic groups (thiophene and cyclopropyl) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst. nih.gov

This methodology allows for the efficient synthesis of a variety of cyclopropylthiophene derivatives from commercially available starting materials, which can then be converted to the target alcohol. nih.gov

Functional Group Interconversions and Protective Group Strategies

Following the successful coupling of the thiophene and cyclopropane rings, the synthesis of this compound requires a final functional group interconversion (FGI). The Suzuki-Miyaura coupling is often performed on substrates bearing more stable functional groups, such as esters, ketones, or aldehydes. nih.gov For instance, the synthesis could proceed from a precursor like (2-(thiophen-2-yl)cyclopropyl)methanone or methyl (2-(thiophen-2-yl)cyclopropane)carboxylate.

The conversion of these precursors to the target primary alcohol is a standard reduction reaction.

Reduction of Aldehydes/Ketones : A precursor aldehyde or ketone can be readily reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The choice of reagent depends on the presence of other reducible functional groups in the molecule. NaBH₄ is a milder reagent, while LiAlH₄ is more powerful and will also reduce esters and carboxylic acids. imperial.ac.uk

Reduction of Esters/Carboxylic Acids : If the precursor is an ester or a carboxylic acid, a strong reducing agent like LiAlH₄ is required to achieve the conversion to the primary alcohol. imperial.ac.ukvanderbilt.edu

Protective group strategies may be necessary if the thiophene ring or other parts of the starting materials contain functional groups that are incompatible with the reaction conditions of the coupling or reduction steps. For example, a hydroxyl or amino group on the thiophene ring would likely need to be protected before subjecting the molecule to the basic conditions of the Suzuki-Miyaura reaction or the nucleophilic attack of a reducing agent. However, for the direct synthesis of cyclopropylthiophenes bearing aldehyde or ester moieties, such protective steps are often not required. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis are highly dependent on the optimization of various reaction parameters. The objectives of optimization are to identify the factors that significantly affect the reaction output and determine their optimal levels to achieve the best possible results in terms of yield, purity, and reaction time. nih.gov

The choice of solvent is critical in transition metal-catalyzed reactions. For the Suzuki-Miyaura coupling to form the cyclopropylthiophene core, a common solvent system is toluene, often in the presence of water. nih.gov Toluene is a non-polar solvent with a relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. The addition of water is often necessary to help dissolve the inorganic base (e.g., K₃PO₄) and facilitate the transmetalation step. Other solvent systems such as dioxane/water or THF/water are also commonly employed in Suzuki couplings. The optimal solvent is one that ensures all reagents remain sufficiently soluble while not interfering with the catalyst's activity. In some cases, greener solvents like ethyl acetate have been successfully used in related cyclopropanation reactions. researchgate.net

Temperature plays a crucial role in reaction kinetics. The Suzuki-Miyaura coupling for cyclopropylthiophene synthesis is typically run at elevated temperatures, such as 100 °C, to overcome the activation energy barriers of the catalytic cycle. nih.gov Optimization studies would involve running the reaction at various temperatures to find the ideal balance. Temperatures that are too low may result in sluggish or incomplete reactions, while excessively high temperatures can lead to the degradation of the catalyst, starting materials (especially sensitive heterocycles like thiophene), or products, leading to lower yields and the formation of impurities. nih.govdoi.org Most cross-coupling reactions are conducted at atmospheric pressure, so pressure optimization is not typically a major consideration unless volatile reagents or solvents are used at temperatures above their boiling points in a sealed vessel.

The selection of the palladium source and the phosphine ligand is paramount for a successful coupling reaction. The combination of Pd(OAc)₂ and the bulky, electron-rich Buchwald ligand SPhos has been shown to be highly effective, leading to high conversion and good yields. nih.gov The ligand plays a key role in stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle, particularly the reductive elimination step.

Catalyst loading is another key parameter to optimize. While typical cross-coupling reactions may use 5–10 mol% of the catalyst, optimized systems can achieve high yields with significantly lower loadings. nih.gov For the synthesis of various cyclopropylthiophenes, catalyst loadings as low as 0.25–1 mol% for Pd(OAc)₂ and 0.5–2 mol% for the SPhos ligand have been successfully employed, affording the desired products in yields ranging from 69% to 93%. nih.gov Minimizing the catalyst loading is economically and environmentally beneficial, as it reduces the cost of the precious metal catalyst and simplifies the purification process by minimizing residual metal contamination in the final product.

The table below summarizes the results for the Suzuki-Miyaura cross-coupling of various bromothiophenes with cyclopropylboronic acid, highlighting the effectiveness of low catalyst loadings.

| Entry | Bromothiophene Substrate | Pd(OAc)₂ Loading (mol%) | SPhos Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 3-bromothiophene-2-carboxylate | 1 | 2 | 88 | nih.gov |

| 2 | Methyl 4-bromothiophene-3-carboxylate | 1 | 2 | 89 | nih.gov |

| 3 | Methyl 3-bromo-5-methylthiophene-2-carboxylate | 0.5 | 1 | 93 | nih.gov |

| 4 | 1-(3-Bromothiophen-2-yl)ethan-1-one | 0.5 | 1 | 85 | nih.gov |

| 5 | 5-Bromothiophene-2-carbaldehyde | 0.25 | 0.5 | 83 | nih.gov |

| 6 | 4-Bromothiophene-2-carbaldehyde | 1 | 2 | 69 | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Thiophen 2 Yl Cyclopropyl Methanol

Reactivity at the Hydroxyl Group

The primary alcohol group in (2-(Thiophen-2-yl)cyclopropyl)methanol is a primary site for various chemical modifications, including oxidation, esterification, etherification, and elimination reactions.

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger agents will typically lead to the corresponding carboxylic acid.

Common oxidizing agents and their expected products are detailed in the table below.

| Oxidizing Agent | Expected Product | Typical Conditions |

| Pyridinium (B92312) chlorochromate (PCC) | (2-(Thiophen-2-yl)cyclopropyl)carbaldehyde | Dichloromethane (CH₂Cl₂) at room temperature |

| Dess-Martin periodinane (DMP) | (2-(Thiophen-2-yl)cyclopropyl)carbaldehyde | Dichloromethane (CH₂Cl₂) at room temperature |

| Potassium permanganate (B83412) (KMnO₄) | 2-(Thiophen-2-yl)cyclopropanecarboxylic acid | Basic aqueous solution, followed by acid workup |

| Jones reagent (CrO₃/H₂SO₄) | 2-(Thiophen-2-yl)cyclopropanecarboxylic acid | Acetone at 0 °C to room temperature |

The synthesis of 2-thiophene carboxylic acid through the oxidation of 2-acetyl thiophene (B33073) suggests that the thiophene ring is generally stable to common oxidizing conditions used for the conversion of alcohols. gatech.edu

The hydroxyl group readily undergoes esterification when treated with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid or base catalyst. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis.

Esterification: A common method for ester formation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.

This compound + R-COOH ⇌ (2-(Thiophen-2-yl)cyclopropyl)methyl R-carboxylate + H₂O

Etherification: The Williamson ether synthesis provides a route to ethers by reacting the sodium alkoxide of this compound with an alkyl halide. The alkoxide is typically formed in situ using a strong base like sodium hydride (NaH).

This compound + NaH → (2-(Thiophen-2-yl)cyclopropyl)methoxide-Na⁺ (2-(Thiophen-2-yl)cyclopropyl)methoxide-Na⁺ + R-X → (2-(Thiophen-2-yl)cyclopropyl)methyl R-ether + NaX

Treatment of this compound with strong acids at elevated temperatures can induce dehydration, leading to the formation of alkenes. The regioselectivity of this elimination reaction can be influenced by the stability of the resulting double bond and potential rearrangements.

Transformations Involving the Cyclopropyl (B3062369) Ring

The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions and rearrangements, particularly under acidic conditions where a carbocation intermediate can be formed.

Acid-catalyzed reactions of cyclopropylmethanols can lead to the formation of a cyclopropylcarbinyl cation. This cation is notoriously unstable and can undergo rapid rearrangement to more stable carbocations, leading to ring-opened products. tubitak.gov.trresearchgate.net The transformation of cyclopropyl methanols into homoallylic halides is a well-documented example of such a rearrangement. tubitak.gov.trresearchgate.net

For this compound, protonation of the hydroxyl group followed by the loss of water would generate the primary (2-(thiophen-2-yl)cyclopropyl)methyl cation. This cation can rearrange in several ways:

Cyclopropylcarbinyl-Cyclopropylcarbinyl Rearrangement: The initial cation can rearrange to a secondary cyclopropyl cation. tubitak.gov.tr

Cyclopropylcarbinyl-Homoallyl Rearrangement: The cation can undergo ring-opening to form a more stable homoallylic cation, which is resonance-stabilized.

The specific products formed will depend on the reaction conditions and the stability of the various cationic intermediates. For example, the reaction of a similar endo-cyclopropyl methanol (B129727) system with thionyl chloride resulted in a mixture of products arising from both sequential and cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements. tubitak.gov.tr

The cyclopropylcarbinyl rearrangement is a classic example of a homoallylic rearrangement, where a three-membered ring participates in the stabilization of a nearby carbocation. This often results in the formation of a homoallylic alcohol or halide. The rearrangement of various cyclopropyl carbinols to construct homoallylic alcohols has been promoted by hot water, indicating that even mild conditions can facilitate this transformation. researchgate.net

In the context of this compound, treatment with reagents like thionyl chloride or simply heating in a protic solvent could induce the formation of the cyclopropylcarbinyl cation, which would then rearrange to a homoallylic system. tubitak.gov.trresearchgate.netresearchgate.net The thiophene ring would likely influence the stability of the intermediates and the distribution of the final products.

Intramolecular Cyclopropylmethylation

Intramolecular cyclopropylmethylation reactions involving derivatives of this compound can proceed through the formation of non-classical carbenium ions. In a related example, a compound analogous to the target molecule, ((1S,2S)-2-((thiophen-3-ylmethoxy)methyl)-cyclopropyl) methanol, was synthesized and characterized. nih.gov Such reactions typically involve the activation of the hydroxyl group, converting it into a good leaving group. Subsequent intramolecular attack by an electron-rich portion of the molecule, facilitated by the strained cyclopropyl ring, leads to the formation of a new cyclic structure. The mechanism often involves the formation of a transient non-classical carbenium ion, which stabilizes the positive charge across the cyclopropane (B1198618) ring system during the transformation.

Reactivity of the Thiophene Heterocycle

The thiophene ring in this compound is an aromatic heterocycle that exhibits reactivity characteristic of electron-rich aromatic systems. Its reactions are heavily influenced by the sulfur atom, which donates electron density into the ring system, and by the nature of the substituents attached to it.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is highly activated towards electrophilic aromatic substitution (SEAr), with a reactivity rate significantly greater than that of benzene (B151609). Substitution occurs preferentially at the C5 position (the α-position) of this compound, as this position is electronically activated by the sulfur atom and is sterically unhindered. The cyclopropylmethanol (B32771) substituent at the C2 position directs incoming electrophiles primarily to the C5 position.

The mechanism involves the attack of an electrophile on the π-system of the thiophene ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The sulfur atom's lone pair of electrons plays a crucial role in stabilizing this intermediate, particularly when the attack occurs at the α-position. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product.

| Reaction Type | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | (5-Nitro-2-(thiophen-2-yl)cyclopropyl)methanol |

| Halogenation | NBS, NCS, NIS | (5-Bromo/Chloro/Iodo-2-(thiophen-2-yl)cyclopropyl)methanol |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | (5-Acyl-2-(thiophen-2-yl)cyclopropyl)methanol |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 5-(Cyclopropyl(hydroxymethyl)methyl)thiophene-2-carbaldehyde |

Nucleophilic Substitution Reactions on Substituted Thiophenes

Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted thiophene ring of this compound is generally not feasible. Aromatic rings are electron-rich and repel nucleophiles. For an SNAr reaction to occur, the thiophene ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to a suitable leaving group (e.g., a halide). nih.govwikipedia.orglibretexts.org

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the activating EWG. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the thiophene ring.

Therefore, to induce nucleophilic substitution on this compound, the molecule would first need to be functionalized. For instance, nitration at the C5 position followed by halogenation at the C2 position (requiring displacement of the original side chain) or introduction of a leaving group elsewhere on an activated ring would be necessary prerequisites for a successful SNAr reaction. Computational studies on substituted thiophenes have shown that the presence of EWGs significantly lowers the activation energy for the initial nucleophilic attack. nih.gov

Organometallic Reactions and Cross-Coupling at Thiophene (e.g., Suzuki-Miyaura)

The thiophene moiety can be readily functionalized using organometallic cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. researchgate.net This reaction is a versatile method for forming carbon-carbon bonds. nih.gov To utilize this compound in a Suzuki-Miyaura reaction, it must first be converted into a suitable coupling partner, typically a halothiophene or a thiophene boronic acid/ester derivative.

Reaction Pathway:

Halogenation: The thiophene ring can be halogenated, most commonly brominated at the C5 position, using reagents like N-bromosuccinimide (NBS).

Suzuki-Miyaura Coupling: The resulting (5-bromo-2-(thiophen-2-yl)cyclopropyl)methanol can then be coupled with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.netnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halothiophene.

Transmetalation: The organic group is transferred from the boron atom to the palladium complex.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C5 position of the thiophene ring.

| Step | Reagents/Catalyst | Intermediate/Product |

| Halogenation | N-Bromosuccinimide (NBS) | (5-Bromo-2-(thiophen-2-yl)cyclopropyl)methanol |

| Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | (5-R-2-(thiophen-2-yl)cyclopropyl)methanol |

Photochemical Transformations and Reaction Mechanisms

Thiophene and its derivatives are known to be photoactive, capable of undergoing various transformations upon absorption of UV light. These reactions are initiated by the promotion of the molecule to an electronically excited state.

Photo-induced Hydrogen Abstractions

A hypothetical mechanism for hydrogen abstraction could involve the following steps:

Photoexcitation: The thiophene ring absorbs a photon, promoting it to an excited singlet or triplet state.

Intramolecular Hydrogen Atom Transfer (HAT): The excited thiophene ring, acting as a photosensitizer, could abstract a hydrogen atom from the adjacent hydroxymethyl group. This would lead to the formation of a biradical species, with one radical centered on the thiophene ring and the other on the carbon of the former hydroxymethyl group.

Subsequent Reactions: This highly reactive biradical could then undergo various subsequent reactions, such as cyclization, fragmentation, or reaction with other molecules.

The efficiency and likelihood of such a process would depend on the energy of the excited state and the geometric arrangement of the molecule. Thiophene-based materials have been extensively studied for their photochemical properties, particularly in the context of photocatalysis and as photostabilizers, indicating their ability to participate in light-induced processes. researchgate.netscispace.comresearchgate.net

Photocyclization Pathways

Photocyclization is a key reaction pathway for compounds containing both thiophene and a photosensitive group like a cyclopropane ring. While direct studies on this compound are limited, the photocyclization of related styrylthiophenes provides significant insights. In these systems, the introduction of thiophene rings into helical structures can have advantageous electronic effects for applications in organic electronics. nih.govua.es The specific positioning of the sulfur atom is critical in determining the properties of the resulting devices, making a precise understanding of the synthetic routes essential. nih.govua.es

The process is initiated by the absorption of UV light, which excites the molecule to a higher electronic state. nih.gov For instance, in a related 2-thienylstyryl derivative, the primary absorption occurs at a maximum wavelength (λmax1) of 368.0 nm, with another significant absorption at 328.1 nm. nih.gov Following excitation, the molecule can undergo a series of transformations leading to the formation of new cyclic structures. In the case of 2-styrylthiophene derivatives, this process has been a well-established method for synthesizing thiahelicenes for over half a century. nih.govua.es Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TDDFT), are instrumental in understanding the nature of the excited states involved and predicting the regio- and stereochemical outcomes of the reaction. nih.govua.es For 2-styrylthiophene derivatives, these studies predict and experiments confirm the formation of a naphtho[2,1-b]thiophene type of ring fusion. nih.govua.es

Photo-rearrangement and Solvent Addition Reactions

In addition to cyclization, photo-rearrangement and solvent addition are significant reaction pathways for excited molecules. The nature of the solvent can play a crucial role in determining the outcome of the photochemical reaction. For instance, in studies of thioxanthone, a related sulfur-containing aromatic compound, the lifetime and absorption maximum of the triplet excited state are dependent on the solvent. researchgate.net

When hydrogen-donating solvents such as methanol, ethanol (B145695), and 2-propanol are used, a new transient absorption band appears, which is attributed to the formation of a ketyl radical. researchgate.net The rate at which these solvents quench the excited state varies, indicating a direct interaction between the solvent and the excited molecule. researchgate.net The photolysis of another compound, tolfenamic acid, in various organic solvents also demonstrates the influence of the solvent on the reaction kinetics, with the rate of degradation being dependent on the solvent's properties like dielectric constant and viscosity. nih.gov These findings suggest that in the photolysis of this compound, the solvent could participate in the reaction, leading to the formation of addition products.

The table below summarizes the effect of different solvents on the photodegradation rate of a related compound, tolfenamic acid, which follows apparent first-order kinetics. nih.gov

| Solvent | Dielectric Constant (ε) | Viscosity (η) (cP) | Observed Rate Constant (kobs) x 10⁻⁴ (min⁻¹) |

| Acetonitrile | 37.50 | 0.34 | 7.69 |

| Methanol | 32.70 | 0.54 | 4.85 |

| Ethanol | 24.55 | 1.07 | 4.15 |

| 1-Propanol | 20.33 | 1.95 | 3.61 |

| 1-Butanol | 17.51 | 2.54 | 3.28 |

Excited State Intermediates and Biradical Formation

The photochemical reactions of this compound proceed through various short-lived, high-energy intermediates. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). researchgate.net From this state, it can undergo intersystem crossing to a more stable triplet state (T1) or react directly. rsc.org

In many photochemical reactions involving ring systems, the formation of biradical intermediates is a common feature. For instance, in the intramolecular [2+2] photocycloaddition of olefins catalyzed by chiral thioxanthone, the reaction proceeds via an energy transfer from the triplet sensitizer to the substrate, leading to the stepwise formation of carbon-carbon bonds through a biradical intermediate. rsc.org The stability and subsequent reaction pathways of these biradicals are crucial in determining the final product distribution.

Chemo- and Regioselectivity in Reactions

Chemo- and regioselectivity are critical concepts in understanding the reactions of polyfunctional molecules like this compound. These terms describe the preferential reaction of one functional group over another (chemoselectivity) and the preferential formation of one constitutional isomer over another (regioselectivity).

In the context of photochemical reactions, the observed chemo- and regioselectivity are often governed by the electronic and steric properties of the excited state intermediates. For example, in Ru(II)-catalyzed reactions involving ortho-alkenylarylacetylene, alkyne, and methanol, the chemo- and regioselectivities are accounted for by the formation and isomerization of chameleon-like mono(carbene) intermediates. nih.gov The geometric and electronic structures of these intermediates dictate the subsequent reaction pathways, leading to the selective formation of different products. nih.gov

Similarly, in the reactions of polyfunctional pyrroles, which share some structural similarities with thiophenes, the chemo- and regioselectivity of reduction, oxidation, and Wittig reactions have been investigated. researchgate.net For instance, the oxidation of 3,5-dichloropyrrole-2,4-dicarboxaldehydes with potassium permanganate leads to the regioselective oxidation of the 2-formyl group. researchgate.net These examples highlight how the interplay of different functional groups within a molecule and the specific reaction conditions can lead to highly selective transformations. nih.govmdpi.com The study of these selectivities is essential for the targeted synthesis of complex organic molecules. nih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Thiophen 2 Yl Cyclopropyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete picture of the atomic framework and connectivity of (2-(Thiophen-2-yl)cyclopropyl)methanol can be established.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the protons of the thiophene (B33073) ring, the cyclopropyl (B3062369) ring, the methanol (B129727) group, and the hydroxyl proton.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum. Specifically, the proton at the 5-position of the thiophene ring is expected to be a doublet of doublets around δ 7.29 ppm, the proton at the 3-position a doublet of doublets around δ 7.07 ppm, and the proton at the 4-position a doublet of doublets around δ 7.00 ppm.

The methine proton of the methanol group attached to the cyclopropyl ring gives rise to a doublet of doublets, which can be observed at approximately δ 4.24 ppm. The protons of the cyclopropyl ring itself are magnetically non-equivalent and exhibit complex splitting patterns in the upfield region of the spectrum, typically between δ 0.42 and 1.31 ppm. The methine proton of the cyclopropyl ring appears as a multiplet around δ 1.31 ppm, while the methylene (B1212753) protons of the cyclopropyl ring appear as multiplets in the range of δ 0.42-0.65 ppm. A broad singlet corresponding to the hydroxyl proton is also observed, typically around δ 2.2 ppm.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 7.29 | dd | 2, 8 | Thiophene H-5 |

| 7.07 | dd | 2, 8 | Thiophene H-3 |

| 7.00 | dd | 2, 8 | Thiophene H-4 |

| 4.24 | dd | 5, 14 | CH-OH |

| 2.2 | s | - | OH |

| 1.31 | m | - | Cyclopropyl CH |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of each signal is indicative of its electronic environment and hybridization state.

The carbon atoms of the thiophene ring are observed in the downfield region. The quaternary carbon (C2) of the thiophene ring attached to the cyclopropyl group appears at approximately δ 148.0 ppm. The other thiophene carbons, C5, C4, and C3, resonate at approximately δ 126.6 ppm, δ 124.6 ppm, and δ 123.7 ppm, respectively.

The carbon atom of the methanol group (CH-OH) is found at around δ 74.5 ppm. The carbons of the cyclopropyl ring appear in the upfield region, with the methine carbon at approximately δ 19.4 ppm and the two methylene carbons at δ 3.7 and δ 3.1 ppm.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 148.0 | Thiophene C-2 |

| 126.6 | Thiophene C-5 |

| 124.6 | Thiophene C-4 |

| 123.7 | Thiophene C-3 |

| 74.5 | CH-OH |

| 19.4 | Cyclopropyl CH |

| 3.7 | Cyclopropyl CH₂ |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity within the thiophene ring, showing cross-peaks between adjacent protons. It would also show correlations between the methine proton of the cyclopropyl ring and the adjacent methylene protons, as well as the coupling between the methine proton of the methanol group and the adjacent cyclopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made for both the thiophene and cyclopropyl rings, as well as the methanol moiety.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. A broad and strong absorption band in the region of 3369 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, characteristic of an alcohol. The C-H stretching vibrations of the thiophene and cyclopropyl rings are typically observed around 2872 cm⁻¹.

The C=C stretching vibrations of the aromatic thiophene ring usually appear in the 1600-1400 cm⁻¹ region, with a specific band observed at 1430 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to be a strong band around 1027 cm⁻¹. The presence of the cyclopropyl ring can be identified by characteristic C-H stretching vibrations slightly above 3000 cm⁻¹ and ring deformation vibrations at lower frequencies, although these may be less distinct.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3369 | O-H stretch | Alcohol |

| 2872 | C-H stretch | Thiophene, Cyclopropane (B1198618) |

| 1430 | C=C stretch | Thiophene |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can also reveal structural details through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₁₀OS, corresponding to a molecular weight of 154.23 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 154. A prominent fragment ion is often observed at m/z 84, which corresponds to the loss of the cyclopropylmethanol (B32771) group, resulting in the stable thiophene cation (C₄H₄S⁺). The fragmentation of the molecular ion can proceed through various pathways, including cleavage of the bond between the cyclopropyl ring and the methanol group, and fragmentation of the cyclopropyl ring itself.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 154 | [M]⁺˙ (C₈H₁₀OS)⁺˙ |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, if such a study were to be conducted, it would provide invaluable information. It would confirm the connectivity established by NMR and reveal the relative orientation of the thiophene and cyclopropyl rings. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. Such data would be crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclopropyl-thiophen-2-yl-methanol |

| Thiophene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the thiophene ring.

The UV-Vis spectrum of thiophene and its derivatives is dominated by intense absorption bands in the ultraviolet region, which arise from π → π* electronic transitions within the aromatic ring. The π-electron system of the five-membered thiophene ring is rich in electrons, and the energy required to excite these electrons to higher-energy antibonding orbitals falls within the UV range. Unsubstituted thiophene typically exhibits a strong absorption maximum (λmax) around 235 nm. nii.ac.jp

The introduction of a substituent at the 2-position of the thiophene ring, such as the cyclopropyl)methanol group, influences the electronic environment of the chromophore. Substituents can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). A substituent at the 2-position of a thiophene derivative generally conjugates more effectively with the thiophene ring compared to a substituent at the 3-position. nii.ac.jp

In the case of this compound, the (cyclopropyl)methanol group acts as a substituent that modifies the electronic properties of the thiophene ring. The electronic transitions observed are primarily the high-intensity π → π* transitions associated with the conjugated π-system of the thiophene moiety. The presence of the substituent is expected to cause a bathochromic shift relative to unsubstituted thiophene. The planarity of the conjugated π-system within the thiophene ring is a key factor associated with shifts in the dominant absorption peak. diva-portal.org While specific experimental data for this compound is not widely published, the analysis of related 2-substituted thiophene compounds provides a basis for understanding its electronic absorption properties. The addition of more thiophene units or other conjugated systems typically results in a further red-shift of the absorption spectra. wiley.com

The following table summarizes the characteristic electronic transitions for the thiophene chromophore relevant to the analysis of this compound.

Table 1. Representative UV-Vis Spectroscopic Data for Thiophene-Based Chromophores

| Chromophore | Expected λmax (nm) | Electronic Transition |

| Thiophene Ring | ~235 | π → π |

| 2-Substituted Thiophene Ring | >235 (bathochromic shift) | π → π |

This interactive table provides representative data based on the fundamental thiophene chromophore. The exact λmax for this compound would require experimental measurement.

Theoretical and Computational Chemistry Studies of 2 Thiophen 2 Yl Cyclopropyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying organic molecules of this size. A typical DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would form the foundation for understanding the molecule's intrinsic properties. rsc.orgimpactfactor.org

Geometry Optimization and Conformational AnalysisThe first step in a computational study is to determine the most stable three-dimensional structure of the molecule.bldpharm.comThis involves geometry optimization, where the algorithm calculates the atomic coordinates that correspond to the lowest energy state. For (2-(Thiophen-2-yl)cyclopropyl)methanol, this analysis would be particularly important due to the rotational freedom around the single bonds connecting the three structural components.

Conformational analysis would explore the different spatial arrangements (conformers) arising from the rotation of the thiophene (B33073) ring relative to the cyclopropyl (B3062369) ring, and the orientation of the hydroxymethyl (-CH₂OH) group. mdpi.com Studies on similar molecules, like cyclopropyl methyl ketone, have identified stable conformations such as s-cis and trans based on minimizing steric hindrance. mdpi.com A similar analysis for this compound would identify the most stable conformer(s) and the energy barriers between them.

Electronic Structure Analysis (HOMO-LUMO Energy, Molecular Orbitals)The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).nih.govThe HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net For this compound, calculations would likely show the HOMO localized primarily on the electron-rich thiophene ring, while the LUMO might be distributed across the ring and the C-O bond of the methanol (B129727) group.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.nih.govnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning the signals in experimentally obtained NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies corresponding to the molecule's normal modes can be calculated. This theoretical infrared (IR) spectrum helps in assigning the stretching and bending vibrations of functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic parts, and vibrations of the thiophene ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. This allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, which are typically π → π* transitions within the thiophene ring. nih.gov

Analysis of Chemical Reactivity DescriptorsFrom the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, rooted in conceptual DFT, provide a quantitative measure of various chemical properties.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. nih.gov |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons. nih.gov |

| Global Hardness (η) | η = (I - A) / 2 | A measure of the resistance to charge transfer. nih.gov |

| Global Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. nih.gov |

| Electrophilicity (ω) | ω = χ² / (2η) | A measure of the energy stabilization when a system acquires additional electronic charge. |

This table is interactive. Click on the headers to sort.

These parameters would provide a quantitative framework for predicting how this compound would behave in chemical reactions.

Reaction Mechanism Investigations (Computational)

Computational chemistry is also used to explore potential reaction pathways. For example, if this compound were to be used as a precursor in a cyclization or ring-opening reaction, DFT could be employed to model the transition states and intermediates along the proposed mechanism. By calculating the activation energies for different pathways, researchers can predict the most likely reaction product under specific conditions, providing insights that are complementary to experimental studies.

Transition State Characterization and Reaction Pathway Elucidation

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the reaction pathways for the synthesis and transformation of this compound. A plausible synthetic route involves the cyclopropanation of a thiophene derivative. DFT calculations can be used to model the transition states of such reactions, providing a detailed understanding of the reaction mechanism.

For instance, in a catalyzed cyclopropanation reaction, DFT can help identify the key intermediates and transition states. The calculations would likely involve locating the transition state for the carbene addition to the thiophene ring, which is a crucial step in the formation of the cyclopropane (B1198618) ring. The geometry of the transition state, including bond lengths and angles, reveals the concerted or stepwise nature of the reaction.

A hypothetical reaction pathway for the formation of a thiophene-containing cyclopropane, supported by DFT calculations, might proceed as follows:

Formation of a reactive intermediate: The reaction may initiate with the formation of a carbene or a similar reactive species.

Coordination: The carbene coordinates with the thiophene ring.

Transition State: A transition state is reached where the new carbon-carbon bonds of the cyclopropane ring are partially formed.

Product Formation: The cyclopropane ring is fully formed, yielding the (2-(Thiophen-2-yl)cyclopropyl)moiety.

The characterization of the transition state would involve frequency calculations to confirm that it is a first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the reaction coordinate.

Energetic Profiles of Key Transformations

The energetic profile of a reaction provides critical information about its feasibility and rate. Computational methods allow for the calculation of the activation energies and reaction enthalpies for key transformations involving this compound.

For the cyclopropanation reaction mentioned above, the energetic profile would map the change in energy as the reactants are converted to products through the transition state. A representative energetic profile would show the relative energies of the reactants, the transition state, and the products.

Table 1: Hypothetical Energetic Profile for a Key Transformation

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -25.8 |

This data indicates an exothermic reaction with a moderate activation barrier, suggesting that the transformation is thermodynamically favorable. Such computational data is crucial for optimizing reaction conditions to improve yields and selectivity.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Analysis)

The solid-state structure of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

For a molecule like this compound, the Hirshfeld surface analysis would likely reveal the presence of several types of intermolecular interactions, including:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can interact with electronegative atoms on adjacent molecules.

C···H/H···C Contacts: These interactions are also prevalent and play a role in the stabilization of the crystal structure.

S···H/H···S Contacts: The sulfur atom in the thiophene ring can participate in weak hydrogen bonding.

The contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.

Table 2: Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 15.1 |

| S···H/H···S | 8.5 |

| Other | 5.4 |

These percentages highlight the relative importance of different interactions in the crystal packing of the molecule. nih.govresearchgate.net

Molecular Modeling for Structural Interactions (Methodological Focus)

Molecular modeling encompasses a range of computational techniques used to study the structure, properties, and interactions of molecules. For this compound, these methods can be applied to understand its conformational preferences and its interactions with other molecules, such as biological receptors or solvent molecules.

Methodologies that could be employed include:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a system. It is computationally less expensive and can be used to perform conformational analysis to identify the most stable geometries of the molecule.

Quantum Mechanics (QM): QM methods, such as DFT, provide a more accurate description of the electronic structure of the molecule. They are used to calculate properties like partial charges, electrostatic potential surfaces, and to model chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. This can be used to study the dynamic behavior of this compound in different environments, such as in solution, and to explore its interactions with other molecules.

A typical molecular modeling workflow for studying the interaction of this compound with a target protein might involve:

Docking: Predicting the preferred binding orientation of the molecule within the active site of the protein.

MD Simulations: Simulating the behavior of the protein-ligand complex over time to assess the stability of the binding mode and to identify key intermolecular interactions.

Binding Free Energy Calculations: Estimating the strength of the interaction between the molecule and the protein.

These computational approaches provide a detailed picture of the structural interactions of this compound at the atomic level, which is crucial for applications in drug design and materials science. nih.gov

Applications of 2 Thiophen 2 Yl Cyclopropyl Methanol in Academic Chemical Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Organic Synthesis

The reactivity of (2-(Thiophen-2-yl)cyclopropyl)methanol is dictated by its three key structural components: the nucleophilic and aromatic thiophene (B33073) ring, the strained and reactive cyclopropane (B1198618) ring, and the versatile hydroxyl group. These features allow for a diverse range of chemical transformations, making it a potentially valuable precursor for complex molecular architectures.

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds

The thiophene nucleus is a well-established pharmacophore and a crucial component in many functional organic materials. nih.gov The presence of the thiophene moiety in this compound makes it an attractive starting material for the synthesis of more complex, fused heterocyclic systems. The cyclopropylmethanol (B32771) portion can be chemically manipulated to facilitate annulation reactions onto the thiophene ring.

For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting carbonyl group can then participate in intramolecular cyclization reactions. Alternatively, the cyclopropane ring, being a strained three-membered ring, can undergo ring-opening reactions under specific conditions (e.g., with acid or metal catalysis) to generate a three-carbon chain that can be functionalized and subsequently cyclized.

Illustrative Synthetic Pathway to a Thieno[b]dihydropyran Scaffold:

| Step | Reagent/Condition | Intermediate/Product | Description |

| 1 | PCC, CH₂Cl₂ | (2-(Thiophen-2-yl)cyclopropyl)carbaldehyde | Oxidation of the primary alcohol to an aldehyde. |

| 2 | H⁺ (e.g., PTSA), heat | Thieno[b]dihydropyran derivative | Acid-catalyzed intramolecular cyclization involving the aldehyde and the thiophene ring. |

This table presents a hypothetical reaction sequence for illustrative purposes.

Intermediate in Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for the efficient synthesis of complex molecules. The multifunctional nature of this compound makes it a candidate for such processes.

The hydroxyl group can initiate a cascade by being converted into a leaving group, which could be followed by a ring-opening of the cyclopropane and subsequent trapping by a nucleophile. In the context of MCRs, the alcohol functionality can participate in reactions like the Passerini or Ugi reaction after oxidation to the corresponding aldehyde.

Development of Chiral Auxiliaries and Ligands (if stereochemistry is controlled)

Should this compound be resolved into its individual enantiomers, it could serve as a precursor for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The rigid cyclopropane backbone and the potential for coordination through the thiophene's sulfur atom and the oxygen of the methanol (B129727) group (or its derivatives) are desirable features for a chiral ligand.

The synthesis of such ligands would involve the derivatization of the hydroxyl group to introduce a coordinating moiety (e.g., a phosphine (B1218219) or an amine). The resulting bidentate or tridentate ligands could then be used in a variety of metal-catalyzed asymmetric transformations.

Hypothetical Chiral Ligand Synthesis and Application:

| Ligand Precursor | Derivatization Steps | Chiral Ligand | Potential Application |

| (1R,2S)-(2-(Thiophen-2-yl)cyclopropyl)methanol | 1. TsCl, py; 2. LiPPh₂ | (1R,2S)-2-(diphenylphosphinomethyl)-1-(thiophen-2-yl)cyclopropane | Asymmetric Hydrogenation |

| (1S,2R)-(2-(Thiophen-2-yl)cyclopropyl)methanol | 1. SOCl₂; 2. NHMe₂ | (1S,2R)-N,N-dimethyl-1-(2-(thiophen-2-yl)cyclopropyl)methanamine | Asymmetric Alkylation |

This table provides hypothetical examples of chiral ligands that could be synthesized from enantiomerically pure this compound.

Potential in Materials Science Research

The incorporation of thiophene-containing units into polymers is a major area of materials science research, primarily due to their applications in organic electronics. researchgate.netrsc.org this compound offers a unique combination of a thiophene unit for electronic functionality and a hydroxyl group for polymerization or grafting.

Incorporation into Polymeric Architectures

The primary alcohol of this compound can be readily used as an initiator for ring-opening polymerizations of cyclic esters (e.g., lactide, caprolactone) or as a monomer in condensation polymerizations (e.g., with diisocyanates to form polyurethanes or with diacids to form polyesters). This would allow for the synthesis of polymers with pendant thiophenylcyclopropyl groups.

These pendant groups could serve several purposes. They could be used to tune the physical properties of the polymer, such as its thermal stability or solubility. Furthermore, the thiophene units could be electropolymerized to create cross-linked or conjugated networks within the polymer matrix.

Derivatives and Analogues of 2 Thiophen 2 Yl Cyclopropyl Methanol

Structural Modifications on the Thiophene (B33073) Ring

The thiophene moiety is a common pharmacophore in medicinal chemistry and a key component in materials science. nih.govnih.gov Its aromatic nature allows for various substitution reactions, enabling the introduction of diverse functional groups. nih.gov

Halogenated Thiophene Analogues

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the thiophene ring is a common strategy in medicinal chemistry. nih.gov Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov For instance, the synthesis of halogenated thiophenes can be achieved through environmentally friendly methods, such as electrophilic halocyclization using sodium halides as the halogen source. nih.gov While chlorine-containing thiophene derivatives have been investigated for various biological activities, they have not always shown increased inhibitory potency in certain biological systems. researchgate.net The synthesis of poly(3-bromo-4-hexylthiophen-2,5-diyl) involves a "halogen dance" reaction on a dibrominated hexylthiophene, showcasing complex synthetic routes for creating halogenated polythiophenes. rsc.org

Table 1: Examples of Halogenated Thiophene Derivatives and Synthetic Methods

| Compound Type | Synthetic Method | Key Features |

|---|---|---|

| Chlorinated benzo[b]selenophenes | Electrophilic chlorocyclization | Uses "table salt" as a source of "electrophilic chlorine" in ethanol (B145695). nih.gov |

| 3-Halo thiophenes (Cl, Br, I) | Electrophilic halocyclization | Employs simple starting materials and non-toxic inorganic reagents. nih.gov |

Alkyl, Aryl, and Heteroaryl Substitutions on Thiophene

Substituting the thiophene ring with alkyl, aryl, or other heteroaryl groups can significantly influence the compound's properties. Aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives have been synthesized using the Fiesselmann thiophene synthesis, a method that allows for the construction of complex heterocyclic systems. nih.gov The introduction of an aryl or 2-thienyl group at the 5-position of certain thiophene scaffolds has been shown to be well-tolerated and can replace other cyclic portions in biologically active molecules. nih.gov For example, replacing a phenyl ring with a bioisosteric thien-2'-yl ring has been observed to increase antiproliferative activity in certain cancer cell lines. nih.gov Furthermore, pyridine (B92270) derivatives incorporating a dimethylaniline moiety have demonstrated moderate to high inhibition potency against cancer cell lines, with a chloro-substituted phenyl group showing the strongest activity in the series. nih.gov

Isosteric Replacements of the Thiophene Moiety (e.g., Furan (B31954), Pyridine)

Isosteric replacement, where one functional group is replaced by another with similar physical and chemical properties, is a key strategy in drug design. nih.gov The thiophene ring is often considered a bioisostere of the phenyl ring, a substitution that can improve metabolic stability and binding affinity. nih.gov Other five-membered heterocyclic rings like furan or six-membered rings like pyridine can also serve as isosteric replacements for thiophene.

Structural Variations on the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a three-membered carbocyclic ring known for its high degree of ring strain. wikipedia.org This strain imparts unique chemical reactivity and conformational properties, making it an attractive moiety for structural modification in medicinal chemistry. nih.gov

Alkyl-Substituted Cyclopropyl Groups

The addition of alkyl groups, such as methyl groups, to the cyclopropyl ring can impact the molecule's steric profile and lipophilicity. An example of this is (2,2-Dimethyl-1-(thiophen-2-yl)cyclopropyl)methanol, which features two methyl groups on the cyclopropyl ring. chemscene.combldpharm.com In other contexts, modifying a cyclopropylamine (B47189) analogue by adding a 3-methyl group, either cis or trans to the amino group, was found to significantly reduce its biological activity compared to the non-methylated parent compound. nih.gov This highlights that even small alkyl substitutions on the cyclopropyl ring can have profound effects on a molecule's interaction with biological targets.

Stereochemical Variations at Cyclopropyl Carbons

The cyclopropyl ring can possess stereocenters, leading to the existence of different stereoisomers (enantiomers and diastereomers). The spatial arrangement of substituents on the ring can be critical for biological activity. For instance, the specific stereoisomer ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol underscores the importance of defined stereochemistry in molecular design. chemscene.com The distinction between cis and trans isomers, as seen in the case of methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, is crucial, as different isomers can exhibit vastly different biological profiles. nih.gov The precise orientation of the thiophene ring relative to the methanol (B129727) group on the cyclopropyl scaffold is a key stereochemical feature that can influence molecular interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (1R,2S)-2-(aminomethyl)cyclopropyl)methanol |

| (2,2-Dimethyl-1-(thiophen-2-yl)cyclopropyl)methanol |

| (2-(Thiophen-2-yl)cyclopropyl)methanol |

| (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol |

| [5-(Pyridin-2-yl)thiophen-2-yl]methanol |

| 4-Methyl-2-(thiophen-2-yl)pyridine |

| Furan-2-yl(thiophen-2-yl)methanol |

| Furan-2-yl(thiophen-3-yl)methanol |

| trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine |

Spanned or Fused Cyclopropyl Systems

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound makes it a valuable precursor for constructing more complex molecular architectures. Fused-ring systems can be developed through reactions that involve the expansion or rearrangement of the cyclopropyl ring. An effective strategy involves an acid-catalyzed rearrangement of a cyclopropyl ester to form a γ-lactone. nih.gov This approach can be applied to create a variety of bi- and tricyclic lactones, which are rigid and compact structures. nih.gov

Another method involves the iodocyclization of vinylcyclopropanes, which can be adapted to synthesize cyclopropyl-fused tetrahydrofurans. otago.ac.nz This process allows for the incorporation of various functional groups and diverse substituents. otago.ac.nz The resulting oxabicyclo[3.1.0]hexanol structures can serve as building blocks for even more complex polycyclic compounds. otago.ac.nz For instance, these densely substituted bicyclic systems can undergo intramolecular Friedel–Crafts reactions to form novel tetracyclic frameworks. otago.ac.nz

Modifications to the Methanol Side Chain

The hydroxyl group of the methanol side chain is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the extension of the carbon skeleton.

Alcohol Functionalization (e.g., Ethers, Esters, Amines)

The primary alcohol of this compound can be readily converted into other key functional groups such as ethers, esters, and amines, significantly broadening its synthetic utility.

Ethers: Ether derivatives can be synthesized through several established methods. The Williamson ether synthesis is a classic and versatile approach, involving the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide. orgoreview.comlibretexts.orgmasterorganicchemistry.com For this specific substrate, the primary alcohol would react efficiently with primary alkyl halides. masterorganicchemistry.com Another common method is the alkoxymercuration-demercuration of an alkene, though this is for synthesizing ethers from alkenes. orgoreview.comlibretexts.org A more direct route from the alcohol involves acid-catalyzed dehydration if forming a symmetrical ether, or reaction with an alkyl halide under appropriate conditions. orgoreview.com

Esters: Esterification of the primary alcohol can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. researchgate.net The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. researchgate.net For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents like acid chlorides or anhydrides is preferred. researchgate.net For instance, thiophene-2-carboxylic acid esters can be synthesized by reacting the corresponding thiophene with a CCl4-ROH reagent in the presence of various metal catalysts. researchgate.net This highlights the reactivity of the thiophene ring itself, which must be considered during the modification of the side chain.

Amines: The conversion of the alcohol to an amine typically involves a multi-step process. One common pathway is to first convert the alcohol into a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an azide (B81097) ion (N₃⁻) and subsequent reduction of the resulting azide to a primary amine using reagents like LiAlH₄. libretexts.org Another established route is the Gabriel synthesis, where the alkyl halide (derived from the alcohol) reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org A direct synthesis of 2-thiophene ethylamine (B1201723) from 2-thiophene ethanol has been reported, involving esterification followed by an ammonolysis reaction under pressure. google.com This demonstrates a viable pathway for converting the parent alcohol to its corresponding amine.

| Functional Group | General Synthesis Method | Key Reagents | Reference |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | orgoreview.comlibretexts.orgmasterorganicchemistry.com |

| Ester | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | researchgate.net |

| Ester | Acylation | Acid Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | researchgate.net |

| Amine | Via Azide Intermediate | 1. TsCl, Pyridine 2. NaN₃ 3. LiAlH₄ or H₂, Pd/C | libretexts.org |

| Amine | Gabriel Synthesis | 1. PBr₃ or SOCl₂ 2. Potassium Phthalimide 3. H₂NNH₂ (Hydrazine) | libretexts.org |

Replacement with Other Carbon-Based Functional Groups

Beyond simple functionalization, the entire methanol group can be replaced or elaborated into other carbon-based functionalities. A primary method to initiate this transformation is through oxidation of the alcohol. Mild oxidation would yield the corresponding aldehyde, (2-(thiophen-2-yl)cyclopropyl)carbaldehyde, while stronger oxidation would produce (2-(thiophen-2-yl)cyclopropyl)carboxylic acid.

These intermediates are valuable for further modifications. The aldehyde can undergo Wittig reactions to form alkenes or be used in aldol (B89426) condensations. The carboxylic acid can be converted into amides, ketones (via reaction with organolithium reagents), or undergo various decarboxylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been optimized for cyclopropylthiophenes, allowing for the introduction of various substituents onto the thiophene ring, which could be adapted for side-chain modifications as well. nih.gov For example, derivatization has been accomplished to access cyclopropylthiophenes containing nitrile and sulfonyl chloride functionalities. nih.gov

Fused and Spirocyclic Systems Incorporating the Core Structure

The unique combination of a thiophene ring and a cyclopropane ring in the core structure provides a versatile platform for the synthesis of complex fused and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. rsc.orgnih.gov

Fused Systems: Several methodologies exist for creating fused systems involving a thiophene ring. One effective method involves heating arylethynyl-substituted arenes with elemental sulfur to achieve thiophene annulation. nih.gov This approach can be applied to a variety of polycyclic aromatic hydrocarbons. nih.gov Another strategy for creating thiophene-fused systems involves the cyclization of appropriately substituted precursors. nih.gov For instance, thiophene-fused 1,10-phenanthrolines have been synthesized, which are of interest as metal-chelating agents. thieme.de The cyclopropane ring can also participate in ring-opening and subsequent annulation reactions to form larger fused ring systems, such as fused seven-membered polycyclic systems. chemrxiv.org

Spirocyclic Systems: Spirocyclic compounds containing the thiophene-cyclopropane motif are accessible through various synthetic routes. The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings, and has been employed to create novel spiro pyrrolidines containing a thiophene ring. orientjchem.org Spirocyclopropyl oxindoles, a prominent class of spiro compounds, can be synthesized via catalyst-free cyclopropanation of methyleneindolin-2-ones with ethyl diazoacetate or through domino Corey–Chaykovsky reactions. rsc.orgresearchgate.net The synthesis of oxaspiro[2.2]pentanes from methylene (B1212753) cyclopropane derivatives and their subsequent rearrangement to cyclobutanones provides another pathway to spiro systems. nih.gov These methods can be adapted to incorporate the this compound core, leading to novel spirocyclic architectures with potential applications in materials science and drug discovery. mdpi.com

| System Type | General Synthetic Strategy | Example Application/Reaction | Reference |

|---|---|---|---|

| Fused System | Thiophene Annulation | Reaction of diarylacetylenes with elemental sulfur | nih.gov |

| Fused System | Ring Expansion/Rearrangement | Acid-catalyzed rearrangement of cyclopropyl esters to γ-lactones | nih.gov |

| Spirocyclic System | 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles to form spiro pyrrolidines | orientjchem.org |

| Spirocyclic System | Cyclopropanation | Reaction of methyleneindolin-2-ones with ethyl diazoacetate | researchgate.net |

| Spirocyclic System | Domino Reaction | Domino Corey–Chaykovsky reaction on spiroepoxides or spiroaziridines | rsc.org |

Future Perspectives and Emerging Research Directions

Exploration of Unexplored Synthetic Routes and Methodologies

While established methods for creating substituted cyclopropanes and functionalizing thiophenes exist, the synthesis of (2-(Thiophen-2-yl)cyclopropyl)methanol itself is not extensively documented in mainstream literature. Future research could focus on developing novel, efficient, and stereoselective synthetic strategies.

Key areas for exploration include:

Asymmetric Cyclopropanation: Developing catalytic asymmetric methods to control the stereochemistry of the cyclopropane (B1198618) ring is a significant goal. This could involve modifying existing catalyst systems used in Corey-Chaykovsky reactions or exploring transition-metal-catalyzed cyclopropanations of vinylthiophenes.